Cas no 1382786-22-2 (2-Bromo-3,6-difluoropyridine)

2-Bromo-3,6-difluoropyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3,6-difluoropyridine
- 2-Bromo-3,6-difluoro-pyridine
- SXNOETYVINFCJZ-UHFFFAOYSA-N
- FCH2514427
- AK147394
- AX8284832
- ST24040072
-
- MDL: MFCD27939127
- インチ: 1S/C5H2BrF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H
- InChIKey: SXNOETYVINFCJZ-UHFFFAOYSA-N
- SMILES: BrC1=C(C([H])=C([H])C(=N1)F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 101
- トポロジー分子極性表面積: 12.9
2-Bromo-3,6-difluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM173046-5g |
2-bromo-3,6-difluoropyridine |
1382786-22-2 | 95%+ | 5g |
$1433 | 2022-06-13 | |
Apollo Scientific | PC911877-100mg |
2-Bromo-3,6-difluoropyridine |
1382786-22-2 | 95% | 100mg |
£250.00 | 2023-09-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100857-25 G |
2-bromo-3,6-difluoropyridine |
1382786-22-2 | 97% | 25g |
¥ 32,010.00 | 2021-05-07 | |
Enamine | EN300-244432-0.1g |
2-bromo-3,6-difluoropyridine |
1382786-22-2 | 95% | 0.1g |
$169.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100857-250 MG |
2-bromo-3,6-difluoropyridine |
1382786-22-2 | 97% | 250MG |
¥ 1,141.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100857-10 G |
2-bromo-3,6-difluoropyridine |
1382786-22-2 | 97% | 10g |
¥ 16,005.00 | 2022-10-13 | |
Enamine | EN300-244432-0.5g |
2-bromo-3,6-difluoropyridine |
1382786-22-2 | 95% | 0.5g |
$381.0 | 2024-06-19 | |
Enamine | EN300-244432-0.25g |
2-bromo-3,6-difluoropyridine |
1382786-22-2 | 95% | 0.25g |
$241.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100857-500 MG |
2-bromo-3,6-difluoropyridine |
1382786-22-2 | 97% | 500MG |
¥ 2,560.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100857-250MG |
2-bromo-3,6-difluoropyridine |
1382786-22-2 | 97% | 250MG |
¥ 990.00 | 2023-03-06 |
2-Bromo-3,6-difluoropyridine 関連文献
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
2-Bromo-3,6-difluoropyridineに関する追加情報
2-Bromo-3,6-difluoropyridine: An Overview of Its Synthesis, Applications, and Recent Research
2-Bromo-3,6-difluoropyridine (CAS No. 1382786-22-2) is a versatile organic compound that has gained significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a bromine atom and two fluorine atoms attached to a pyridine ring. These functionalities make it an attractive building block for the synthesis of various bioactive molecules and functional materials.
The synthesis of 2-Bromo-3,6-difluoropyridine typically involves multistep reactions, starting from readily available precursors. One common approach is the bromination of 3,6-difluoropyridine, which can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The reaction conditions are carefully optimized to ensure high yields and selectivity. Recent advancements in catalytic methods have further improved the efficiency and sustainability of this process, making it more accessible for large-scale production.
In the realm of medicinal chemistry, 2-Bromo-3,6-difluoropyridine has shown promise as a key intermediate in the development of novel therapeutic agents. Its bromine and fluorine substituents can be readily functionalized to introduce a wide range of pharmacophores, thereby expanding its utility in drug discovery. For instance, recent studies have explored its use in the synthesis of inhibitors targeting specific enzymes and receptors involved in various diseases, including cancer and neurodegenerative disorders.
A notable example is the use of 2-Bromo-3,6-difluoropyridine in the development of kinase inhibitors. Kinases are crucial enzymes that play a central role in cellular signaling pathways and are often dysregulated in cancer. By incorporating this compound into the design of kinase inhibitors, researchers have been able to achieve improved potency and selectivity, leading to more effective therapeutic outcomes. A recent publication in the Journal of Medicinal Chemistry highlighted a series of potent and selective inhibitors derived from 2-Bromo-3,6-difluoropyridine, demonstrating their efficacy in preclinical models.
Beyond its applications in medicinal chemistry, 2-Bromo-3,6-difluoropyridine has also found use in materials science. The presence of fluorine atoms imparts unique electronic and physical properties to the compound, making it suitable for the synthesis of advanced materials such as polymers and organic semiconductors. These materials have potential applications in areas such as organic electronics, photovoltaics, and sensors.
In the context of organic electronics, 2-Bromo-3,6-difluoropyridine-based polymers have been investigated for their excellent charge transport properties. The fluorinated pyridine units enhance the planarity and π-conjugation of the polymer backbone, leading to improved performance in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). A study published in Advanced Materials reported on a novel polymer derived from 2-Bromo-3,6-difluoropyridine, which exhibited high electron mobility and stability under operational conditions.
The environmental impact of chemical processes is an increasingly important consideration in modern research. In this regard, efforts have been made to develop greener synthetic routes for 2-Bromo-3,6-difluoropyridine. One approach involves the use of environmentally benign solvents and catalysts to reduce waste generation and energy consumption. For example, water has been successfully used as a solvent in some bromination reactions involving 3,6-difluoropyridine derivatives. Additionally, photocatalytic methods have shown promise for achieving selective functionalization with minimal side products.
In conclusion, 2-Bromo-3,6-difluoropyridine (CAS No. 1382786-22-2) is a valuable compound with diverse applications across multiple fields. Its unique structural features make it an ideal building block for the synthesis of bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for its use in drug discovery and materials science, driven by advancements in synthetic methods and a growing understanding of its properties.
1382786-22-2 (2-Bromo-3,6-difluoropyridine) Related Products
- 1354703-80-2(JTSRXPUKDCPFPK-UHFFFAOYSA-N)
- 947275-74-3(tert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate)
- 2228649-19-0(2-methyl-1-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine)
- 1794756-43-6(N-Nitroso-N-methyl-N-dodecylamine-d5)
- 1060178-26-8(2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide)
- 2223031-99-8([5-(4-Fluorophenyl)-1,3-thiazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid)
- 52829-97-7((1,1-dimethoxyethyl)cyclopropane)
- 2171830-76-3(1-[3-(1,1,2,2,2-pentafluoroethyl)-1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine)
- 2172521-54-7(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-yl-N-propylformamido}acetic acid)
- 924145-18-6(3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-methoxyphenyl)azepan-1-yl]propan-1-one)
